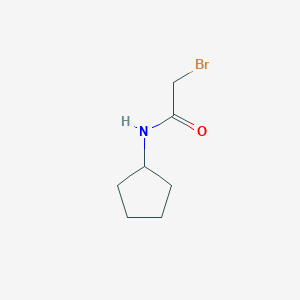

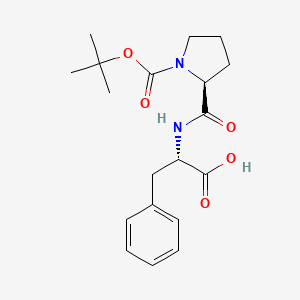

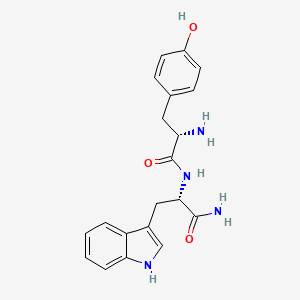

![molecular formula C13H17NO4S B1337262 3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid CAS No. 871544-58-0](/img/structure/B1337262.png)

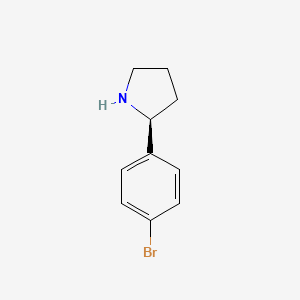

3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid is a chemical compound that has gained widespread attention in scientific research and industry. It is a compound with a structure containing a benzene ring conjugated to a propanoic acid .

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The molecular weight of this compound is 283.35 g/mol.Physical And Chemical Properties Analysis

The physical form of 3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid is a powder . The storage temperature is room temperature .Applications De Recherche Scientifique

Synthesis and Enantioselectivity : A study by Gonsalves et al. (2003) discusses the synthesis of pyrrolidine-based amino alcohols, derivatives of this compound, for use as chiral ligands in enantioselective alkylation of benzaldehyde, yielding chiral alcohols with significant enantiomeric excesses (Gonsalves et al., 2003).

Ketene Source for β-Lactams Synthesis : Behzadi et al. (2015) utilized 3-Phenyl-2-(1-H-pyrrol-1-yl) propanoic acid as a ketene source in synthesizing monocyclic-2-azetidinones, controlling diastereoselectivity of the reaction through the hindrance in ketene and imines (Behzadi et al., 2015).

Heterocyclic Compounds Synthesis : Soliman et al. (2010) used 3-(4-Phenyl) benzoyl propionic acid as a starting material for synthesizing various heterocyclic compounds, including furanones, pyrrolinones, and benzoxazinones, demonstrating its utility in diverse chemical syntheses (Soliman et al., 2010).

Polybenzoxazine Elaboration : Trejo-Machin et al. (2017) explored the use of 3-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid, as a renewable building block for polybenzoxazine, indicating its potential in material science applications (Trejo-Machin et al., 2017).

Therapeutic Agent Synthesis : Anderson et al. (2016) report the diastereoselective synthesis of a compound with potential therapeutic applications for the treatment of Idiopathic Pulmonary Fibrosis (Anderson et al., 2016).

Gas-phase Pyrolytic Reaction Study : Dib et al. (2008) investigated the gas-phase pyrolytic reactions of derivatives including 3-Phenoxy-1-propanols and 3-Phenylsulfanyl-1-propanols, offering insights into their kinetic and mechanistic behavior (Dib et al., 2008).

Antimicrobial Activity : Zareef et al. (2008) synthesized novel cyclizations of 4-(substituted-phenylsulfonamido)butanoic acids to corresponding 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, showing their antimicrobial activity (Zareef et al., 2008).

Safety And Hazards

Propriétés

IUPAC Name |

3-(4-pyrrolidin-1-ylsulfonylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c15-13(16)8-5-11-3-6-12(7-4-11)19(17,18)14-9-1-2-10-14/h3-4,6-7H,1-2,5,8-10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQWYBPEKXZYQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427911 |

Source

|

| Record name | 3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid | |

CAS RN |

871544-58-0 |

Source

|

| Record name | 4-(1-Pyrrolidinylsulfonyl)benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871544-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.